molecular formula C14H8BrClN2OS B2714017 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 392236-63-4

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2714017
CAS RN: 392236-63-4
M. Wt: 367.65
InChI Key: DBZLWFQYHFVGSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The compound also contains bromine and chlorine substituents .

Scientific Research Applications

Synthesis and Characterization

Synthetic Routes and Characterization

Researchers have developed methods for synthesizing benzothiazole derivatives, including compounds structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These synthesis processes often involve multicomponent reactions, microwave-assisted synthesis, or copper-catalyzed intramolecular cyclization, aiming to produce a variety of compounds efficiently and with high yield. The characterized compounds are typically analyzed using spectroscopy (IR, NMR, mass spectrometry) and sometimes X-ray crystallography to determine their structure and purity (Shyam & Tiwari, 1977), (Hossaini et al., 2017).

Crystal Structure and Molecular Interactions

Studies on compounds similar to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide have also focused on their crystal structure, demonstrating how molecular interactions, such as hydrogen bonding and π-π stacking, influence their solid-state assembly. These insights are crucial for understanding the material properties and potential applications of these compounds in various fields (Saeed et al., 2020).

Biological Activity

Antibacterial Properties

Some studies have explored the antibacterial properties of benzothiazole derivatives, including those structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These compounds have been tested against various bacterial strains, showing promising activity that could lead to the development of new antibacterial agents (Obasi et al., 2017).

Material Science and Fluorescence

Fluorescence Studies

The fluorescence properties of benzothiazole derivatives have been investigated, highlighting their potential as blue light-emitting materials. This research could have implications for the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Mahadevan et al., 2014).

properties

IUPAC Name

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZLWFQYHFVGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

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